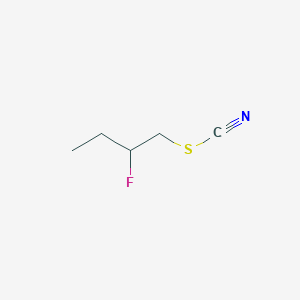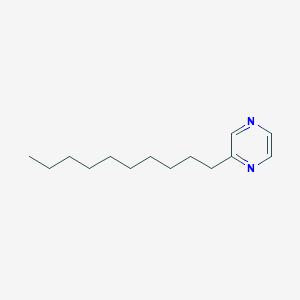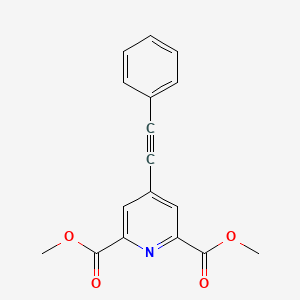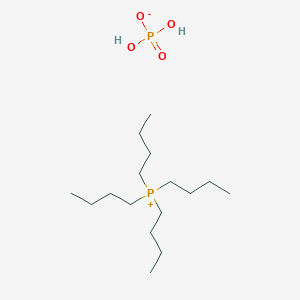![molecular formula C14H17NOS2 B14313368 (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol CAS No. 112701-07-2](/img/structure/B14313368.png)
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a phenyl group and a dithia-azaspirodecane ring system, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of a phenyl-substituted dithiane with an azaspirodecane derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane.
科学的研究の応用
(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Uniqueness
What sets (1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
112701-07-2 |
|---|---|
分子式 |
C14H17NOS2 |
分子量 |
279.4 g/mol |
IUPAC名 |
(1-phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol |
InChI |
InChI=1S/C14H17NOS2/c16-10-12-9-14(17-7-4-8-18-14)13(15-12)11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2 |
InChIキー |
CMZGONWWLRNSOM-UHFFFAOYSA-N |
正規SMILES |
C1CSC2(CC(N=C2C3=CC=CC=C3)CO)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
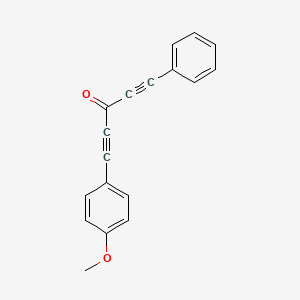
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
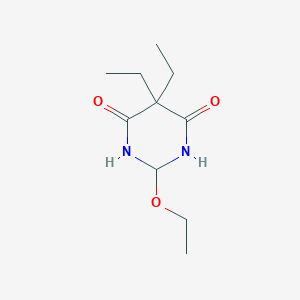
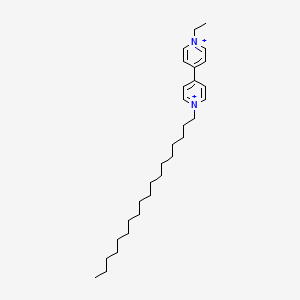
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
